molecular formula C9H7N3O B189723 Quinoxaline-2-carboxamide CAS No. 5182-90-1

Quinoxaline-2-carboxamide

Numéro de catalogue B189723
Numéro CAS: 5182-90-1
Poids moléculaire: 173.17 g/mol
Clé InChI: CGJMVNVWQHPASW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxaline-2-carboxamide belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

Quinoxaline-2-carboxamide has been synthesized as part of research on pyrazine derived compounds . The synthesis involved the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . In another study, two new platinum (II) compounds containing quinoxaline-2-carboxamide as a carrier ligand were synthesized .


Molecular Structure Analysis

The molecular structure of Quinoxaline-2-carboxamide has been determined using different spectroscopic methods . In each case, a square planar Pt (II) is present .


Chemical Reactions Analysis

Quinoxaline-2-carboxamide has been used as a carrier ligand in two new platinum (II) compounds . The interaction of these new compounds with 1 or 2 equivalents of 9-ethylguanine has been studied using 1H NMR, 195Pt NMR, and ESI-MS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinoxaline-2-carboxamide have been characterized using different spectroscopic methods .

Applications De Recherche Scientifique

Anticancer Applications

Quinoxaline derivatives, including Quinoxaline-2-carboxamide, have been identified as potential antineoplastic agents with selective cytotoxicity against various cancer cell lines such as hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells .

Antimicrobial and Antiviral Applications

These compounds present a promising class for the development of new drugs targeting bacterial infections, as well as viral diseases like HIV . They have also shown effectiveness against tuberculosis (TB) and malaria .

Neurological Disorder Treatments

Quinoxaline derivatives have been used as anticonvulsants, which are drugs that help control seizures .

Anti-inflammatory and Autoimmune Diseases

Some quinoxaline compounds are useful in the treatment of autoimmune disorders and inflammatory diseases due to their anti-inflammatory properties .

Cardiovascular Diseases

Quinoxaline derivatives have been indicated for the treatment of cardiovascular diseases, showcasing their versatility in medical applications .

Metabolic Disorder Treatments

These compounds have applications in treating metabolic disorders such as diabetes due to their antidiabetic properties .

Enzyme Inhibition

Quinoxaline-2-carboxamide derivatives have been used as enzyme inhibitors, which can be crucial in the treatment of various diseases. For example, they have been used as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is significant in cancer therapy .

DNA Interaction Studies

Quinoxaline-2-carboxamide has been used as a carrier ligand in platinum (ii) compounds for DNA interaction studies, which is important in understanding drug-DNA interactions and designing new drugs .

Safety and Hazards

Quinoxaline-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions of Quinoxaline-2-carboxamide research could involve further investigation into its biological activities and potential applications in drug discovery . This includes its use as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .

Mécanisme D'action

Target of Action

Quinoxaline-2-carboxamide is a versatile compound that can bind to various targets . It has been found to interact with DNA and vascular endothelial growth factor receptor (VEGFR) . The compound’s interaction with DNA is particularly significant in its role as a carrier ligand in platinum compounds .

Mode of Action

The mode of action of Quinoxaline-2-carboxamide involves its interaction with its targets, leading to various changes. For instance, in the context of platinum compounds, Quinoxaline-2-carboxamide forms a bifunctional adduct with two 9-ethylguanine (9-EtG) molecules, substituting the dmso and the chloride ligand . This interaction is more efficient in sterically crowded environments .

Biochemical Pathways

The biochemical pathways affected by Quinoxaline-2-carboxamide are primarily related to its interaction with DNA and VEGFR . The compound’s interaction with DNA can lead to the unwinding of plasmid DNA, showing similar properties to cisplatin . Its interaction with VEGFR, a key player in angiogenesis, could potentially influence cancer progression .

Result of Action

The result of Quinoxaline-2-carboxamide’s action can vary depending on the context. In the case of platinum compounds, the compound’s interaction with DNA leads to the formation of a bifunctional adduct . This interaction can potentially interfere with DNA replication, leading to cytotoxic effects . Additionally, Quinoxaline-2-carboxamide has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .

Action Environment

The action environment can influence the efficacy and stability of Quinoxaline-2-carboxamide. For instance, the compound’s interaction with 9-EtG is more efficient in sterically crowded environments . .

Propriétés

IUPAC Name

quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVNVWQHPASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199774
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-2-carboxamide

CAS RN

5182-90-1
Record name 2-Quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the lactone from method A (100 mg, 0.27 mmol) was added neat trifluoroacetic acid (1 mL). The resulting solution was stirred for 1 h and the trifluoroacetic acid removed in vacuo. The remaining residue was solvated in methylene chloride (10 mL) and triethylamine (0.15 mL, 1.07 mmol). Quinoxalyl chloride (58 mg, 0.3 mmol) was added as a solid and the mixture stirred for 18 h. The mixture was transferred to a separatory funnel and washed with citric acid (2×10 mL), NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried (MgSO4) and the solvents filtered. The filtrate was concentrated in vacuo and the resulting residue was chromatographed on silica gel (10 g) eluting with 2:1 hexanes:ethyl acetate to provide 99 mg of the quinoxaline amide. This material was solvated in MeOH and ammonia gas was bubbled in for 5 min. The resulting solution was stirred for 16 h and the solvent removed in vacuo. The remaining residue was recrystallized (methylene chloride/methanol/Hexanes) to provide the title compound (90 mg, 72%). 1H NMR (400 MHz, CD3OD): d 9.38 (1H, s), 8.21 (1H, dd, J=4.4, 2.5 Hz), 8.14 (1H, dd, J=4.4, 2.5 Hz), 7.93 (2H, m), 7.26 (2H, d, J=6.9 Hz), 7.17 (2H, t, J=7.1 Hz), 7.09 (1H, t, J=7.3 Hz), 4.30 (1H, m), 3.75 (1H, m), 3.03-2.98 (2H, m), 2.47 (1H, m), 1.77 (1H, m), 1.56 (2H, m), 1.4 (2H, m), 1.07 (6H, s).
[Compound]
Name
lactone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-2-carboxamide
Reactant of Route 3
Quinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Quinoxaline-2-carboxamide
Reactant of Route 5
Quinoxaline-2-carboxamide
Reactant of Route 6
Quinoxaline-2-carboxamide

Q & A

Q1: What is the role of hydrogen bonding and stacking interactions in the binding of echinomycin, a quinoxaline-containing antibiotic, to DNA?

A2: Molecular modeling studies have shown that both hydrogen bonding and stacking interactions are crucial for echinomycin's DNA binding specificity. The alanine residues of echinomycin form hydrogen bonds with the guanine bases within CpG steps, significantly contributing to its binding affinity [, , ]. Additionally, stacking interactions between the quinoxaline-2-carboxamide chromophores of echinomycin and DNA base pairs influence the binding preference for specific flanking sequences. These stacking interactions are affected by the dipole moment and orientation of the DNA base pairs, further contributing to the sequence-specific binding of echinomycin [, ].

Q2: How does the structure of quinoxaline-2-carboxamide derivatives influence their anti-tuberculosis activity?

A3: Structure-activity relationship (SAR) studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have revealed key structural features for anti-tuberculosis activity. A methyl group at position 3 and an unsubstituted benzyl group on the carboxamide are beneficial for activity [, , ]. Additionally, a fluorine atom at the quinoxaline 7-position or the phenyl substituent's para-position enhances potency and selectivity against Mycobacterium tuberculosis [, ].

Q3: What computational chemistry and modeling approaches have been applied to study quinoxaline-2-carboxamide derivatives?

A4: Several computational techniques have been employed to study these compounds. Docking studies using programs like Dock6 have helped understand the binding mode of quinoxaline-2-carboxamide derivatives within the active site of target proteins []. Pharmacophore modeling, utilizing software like LigandScout, has aided in identifying key structural features for optimizing antimycobacterial activity []. Furthermore, quantitative structure-activity relationship (QSAR) studies, incorporating descriptors like reduction peak potential, lipophilicity, H-bond donor capacity, and molecular dimension, have been used to predict anti-tuberculosis activity []. Density functional theory (DFT) calculations with the B3LYP functional and lanl2dz basis set have been used to predict the reduction potentials of quinoxaline-di-N-oxide derivatives, correlating them with their anti-tuberculosis activity [].

Q4: What analytical methods are commonly employed for the characterization and quantification of quinoxaline-2-carboxamide derivatives?

A5: Various spectroscopic techniques are used for structural characterization, including (1)H NMR, (195)Pt NMR, and ESI-MS []. Chromatographic methods like RP-HPLC are employed for determining lipophilicity (log P) and can be a reliable alternative to the shake-flask method for quinoxaline di-N-oxides, which can pose experimental challenges [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.